3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione
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Overview
Description
3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione is a complex organic compound with a unique structure that includes an aminophenyl group, an ethyl group, and a hydroxypiperidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)-2-propenoic acid
- 1,2,4-Triazole-containing scaffolds
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
92137-86-5 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-13(8-3-5-9(14)6-4-8)7-10(16)11(17)15-12(13)18/h3-6,10,16H,2,7,14H2,1H3,(H,15,17,18) |
InChI Key |
OXCMQJUMVSXLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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